molecular formula C15H15NO2 B189719 N-benzyl-2-(4-hydroxyphenyl)acetamide CAS No. 120271-79-6

N-benzyl-2-(4-hydroxyphenyl)acetamide

Cat. No.: B189719
CAS No.: 120271-79-6
M. Wt: 241.28 g/mol
InChI Key: SRLAGMQXPJLLIP-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-hydroxyphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-hydroxyphenyl moiety at the α-carbon of the acetamide backbone. Its structure enables participation in hydrogen bonding via the phenolic hydroxyl and amide groups, influencing solubility and intermolecular interactions .

The synthesis of this compound typically involves alkylation or benzylation of precursor acetamides. For instance, benzylation of N-substituted 2-phenylacetamides (e.g., N-(4-nitrophenyl)-2-phenylacetamide) with benzyl chloride under phase-transfer catalysis has been reported, highlighting its synthetic adaptability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of N-Benzyl Acetamide Derivatives

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Activities Reference
N-Benzyl-2-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl C₁₅H₁₅NO₂ Hydrogen bonding, intermediate in drug synthesis
N-Benzyl-2-(4-(4-chlorobutoxy)phenyl)acetamide 4-chlorobutoxy-phenyl C₁₉H₂₂ClNO₂ Platelet aggregation inhibition
N-Benzyl-2-[(4-bromophenyl)sulfanyl]acetamide 4-bromophenylsulfanyl, 4-methoxyphenyl C₂₂H₂₀BrNO₂S Higher molar mass (442.37 g/mol)
N-Benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide 4-chlorophenoxy, pyridinyl C₂₀H₁₇ClN₂O₂ Potential kinase inhibition
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide Phenethyl, 3-chloro-4-hydroxyphenyl C₁₆H₁₆ClNO₂ 17β-HSD2 inhibition (IC₅₀ = 0.8 µM)

Key Observations :

  • Substituent Position and Bioactivity : The introduction of electron-withdrawing groups (e.g., chloro in N-benzyl-2-(4-(4-chlorobutoxy)phenyl)acetamide) enhances platelet aggregation inhibition , while bulky aromatic substituents (e.g., phenethyl in compound 13) improve enzyme inhibition potency .
  • Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding, enhancing solubility and crystal packing, as seen in related N-benzyl-2-(2-chlorophenoxy)acetamide derivatives .

Key Insights :

  • Role of Benzyl Group : The benzyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler analogs like 2-(4-hydroxyphenyl)acetamide (S16), which lacks bioactivity .
  • Enzyme Inhibition : Derivatives with extended hydrophobic chains (e.g., N-phenethyl in compound 13) exhibit stronger 17β-HSD2 inhibition due to interactions with hydrophobic enzyme pockets .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The target compound’s amide and phenolic groups enable N–H···O and O–H···O interactions, as observed in N-benzyl-2-(2-chlorophenoxy)acetamide, forming chains along the c-axis in crystal lattices .

Properties

CAS No.

120271-79-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

SRLAGMQXPJLLIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

Synonyms

BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 80 g of 4-hydroxyphenylacetic acid methyl ester and 51.6 g of benzylamine is brought to 180° C. for 8 hours. The mixture is allowed to return to room temperature and the crystals are filtered off and washed with ethanol and then ethyl ether.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One

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